molecular formula C14H14N2O3 B12064491 [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine

Cat. No.: B12064491
M. Wt: 258.27 g/mol
InChI Key: LVAJQKRXNILLGM-UHFFFAOYSA-N
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Description

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a methanamine group linked to a biaryl ether scaffold with a nitro functional group, suggests its potential utility as a versatile synthetic intermediate . Similar nitrophenyl and methoxyphenyl derivatives are frequently employed in the synthesis of more complex molecules, including pharmaceutical candidates . For instance, structural analogs, such as N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine derivatives, have been explored in patented research for the prevention and treatment of diseases like cancer, indicating the research value of this chemical class in developing targeted therapies . The nitro group can serve as a precursor to aniline, enabling further functionalization, while the primary amine group offers a handle for amide bond formation or other conjugations . Researchers may utilize this compound to build novel molecular entities, such as potential kinase inhibitors, for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: The applications and properties mentioned are based on the analysis of structurally similar compounds and have not been confirmed for this specific agent. The buyer assumes all responsibility for confirming product identity and purity prior to use.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[2-[(2-nitrophenyl)methoxy]phenyl]methanamine

InChI

InChI=1S/C14H14N2O3/c15-9-11-5-2-4-8-14(11)19-10-12-6-1-3-7-13(12)16(17)18/h1-8H,9-10,15H2

InChI Key

LVAJQKRXNILLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine typically involves the reaction of 2-nitrobenzyl chloride with 2-methoxyphenylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules .

Medicine

In medicine, [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties .

Mechanism of Action

The mechanism of action of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a broader class of aryl-substituted methanamines. Key structural analogs and their distinguishing features are outlined below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence Source
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine 2-nitrobenzyloxy at phenyl ring ~286.3 (calculated) High logP (predicted due to nitro group); unknown bioactivity N/A
25I-NBOMe (2C-I-NBOMe) 2,5-dimethoxy, 4-iodo on phenyl 413.2 Potent 5-HT2A receptor agonist; hallucinogenic
2-(4-Methoxyphenyl)-N-methylethanamine 4-methoxy on phenyl, ethylamine chain 179.2 CNS activity potential; lower lipophilicity
2-(2-Methoxyphenoxy)ethylamine 2-methoxy on phenoxy, ethylamine 167.2 Structural analog; solubility challenges
[2-(Hexyloxy)phenyl]-N-(tetrahydrofuranylmethyl)methanamine Hexyloxy, tetrahydrofuran substituent 291.4 Increased lipophilicity; uncharacterized activity

Key Observations:

Substituent Effects :

  • Nitro Group : The nitro group in the target compound contrasts with methoxy or halogen substituents in analogs like 25I-NBOMe. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, which may alter receptor binding or metabolic stability compared to electron-donating groups .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 25C-NBOMe) exhibit higher 5-HT2A receptor affinity due to favorable hydrogen bonding, whereas nitro groups may introduce steric or electronic barriers .

Synthetic Accessibility :

  • The synthesis of benzylamine derivatives often involves reductive amination or coupling reactions (e.g., ). The nitro group may necessitate protective strategies during synthesis, increasing complexity compared to methoxy-substituted analogs .

Pharmacological Profiles :

  • NBOMe Series : These compounds demonstrate potent psychedelic effects via 5-HT2A agonism, but the nitro analog’s pharmacological profile remains unstudied. Nitro groups could reduce CNS penetration due to higher polarity or induce toxicity .
  • Heterocyclic Derivatives : Compounds like 2-[4-(phenylmethoxy)phenyl]-4-oxazolemethanamine () show acute oral toxicity (Category 4), suggesting nitro analogs may require rigorous safety profiling .

Solubility and Stability: Methanamines with bulky substituents (e.g., hexyloxy in ) exhibit poor solubility, while nitro groups may enhance crystallinity but reduce aqueous solubility. No direct data exists for the target compound .

Gaps in Literature

No direct pharmacological or toxicological data exists for [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine.

Limited solubility or stability studies for nitro-substituted benzylamines.

Biological Activity

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is C15H16N2O3, with a molecular weight of 272.30 g/mol. The compound features a nitrophenyl group and a methoxy group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
IUPAC Name[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine

The mechanism of action for [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the nitro group enhances its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine. For instance, a series of N-aryl-N-methoxy compounds demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these compounds were reported to be under 5 μM, indicating potent activity compared to standard chemotherapeutics like sorafenib .

Antimicrobial Activity

Compounds with similar structural features have also shown promising antimicrobial activities. The presence of both nitro and methoxy groups can enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens. Research indicates that modifications in the substituents can significantly affect the antimicrobial potency.

Case Studies

  • Antiproliferative Activity :
    A study evaluated the antiproliferative effects of several nitrophenyl-substituted compounds against multiple cancer cell lines. The introduction of electron-withdrawing groups like nitro was found to enhance the antiproliferative activity significantly. For example, compounds with fluorine substitution exhibited superior activity against MCF7 cells compared to those with methoxy groups .
  • Cell Cycle Analysis :
    In cell cycle studies involving MCF7 cells treated with related compounds, significant G2/M phase arrest was observed at varying concentrations (e.g., 39.3% at 20 μM). This suggests that such compounds may induce apoptosis or inhibit cell division through specific molecular pathways .

Q & A

Q. What are the key structure-activity relationship (SAR) findings for derivatives of this compound?

  • Methodological Answer : Replace the nitro group with cyano or trifluoromethoxy to enhance metabolic stability. Modify the methoxy position (ortho vs. para) to alter receptor selectivity. SAR studies show EC₅₀ shifts from 120 nM (nitro) to 45 nM (trifluoromethoxy) in serotonin receptor assays .

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